5-Benzyl-1,2,4-triazolidin-3-one

Data Gap Procurement Caution No Comparator Data

5-Benzyl-1,2,4-triazolidin-3-one (C9H11N3O, MW: 177.20 g/mol) is a heterocyclic small molecule belonging to the 1,2,4-triazolidin-3-one class, available from multiple chemical vendors as a research chemical. The core scaffold is characterized by a saturated five-membered ring containing three nitrogen atoms and a carbonyl group at position 3, to which a benzyl substituent is attached at position Publicly available information on this specific compound is largely limited to vendor-provided technical datasheets and predicted property profiles generated by commercial suppliers.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
Cat. No. B12366689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-1,2,4-triazolidin-3-one
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2NC(=O)NN2
InChIInChI=1S/C9H11N3O/c13-9-10-8(11-12-9)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12,13)
InChIKeyLKOBELAIWUJELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-1,2,4-triazolidin-3-one: Commercial Availability and Scaffold Identity


5-Benzyl-1,2,4-triazolidin-3-one (C9H11N3O, MW: 177.20 g/mol) is a heterocyclic small molecule belonging to the 1,2,4-triazolidin-3-one class, available from multiple chemical vendors as a research chemical. The core scaffold is characterized by a saturated five-membered ring containing three nitrogen atoms and a carbonyl group at position 3, to which a benzyl substituent is attached at position 5. Publicly available information on this specific compound is largely limited to vendor-provided technical datasheets and predicted property profiles generated by commercial suppliers . The broader 1,2,4-triazolidin-3-one scaffold has been described in patent literature for agricultural fungicide applications, with generic formulas encompassing benzyl-substituted variants [1].

Procurement Risk: Why Unverified 1,2,4-Triazolidin-3-one Analogs Cannot Be Interchanged


Within the 1,2,4-triazolidin-3-one family, the specific substitution pattern is known to be a critical determinant of chemical reactivity, biological target engagement, and physicochemical properties. The scaffold's electron density distribution, which governs susceptibility to electrophilic and nucleophilic attack, is dictated by the nature and position of substituents . The ring-chain isomerism equilibrium between triazolidin-3-ones and their acyclic semicarbazone precursors is highly sensitive to aryl substitution, meaning that even closely related benzyl or phenyl analogs may exhibit fundamentally different solution-phase behavior, stability profiles, and synthetic accessibility [1]. Therefore, procurement of a non-identical analog without experimental validation introduces significant risk of altered reactivity, divergent biological readout, and irreproducible results in any assay context.

Quantitative Differentiation Evidence for 5-Benzyl-1,2,4-triazolidin-3-one: A Null-Data Assessment


Complete Absence of Comparator-Based Quantitative Evidence Across All Public Literature

An exhaustive search of primary research articles, patents, and authoritative databases (PubMed, Google Patents, BindingDB, PubChem) was conducted to locate head-to-head or cross-study comparable quantitative data for 5-benzyl-1,2,4-triazolidin-3-one versus any closely related analog. No qualifying evidence was found. The compound is not indexed by PubChem, lacks ChEMBL or BindingDB bioactivity entries, and is absent from peer-reviewed pharmacological studies. The only 'data' available are predicted physicochemical properties and generic scaffold-level reactivity descriptions from commercial vendor pages. No IC50, Ki, EC50, MIC, or any other quantitative biological or chemical performance parameter is publicly available for this specific compound. Furthermore, no study compares it directly with analogs such as 5-phenyl-1,2,4-triazolidin-3-one, 4-benzyl-5-thioxo-1,2,4-triazolidin-3-one, or Ganetespib (a triazolidin-3-one Hsp90 inhibitor), despite these being the most structurally similar commercially available comparators.

Data Gap Procurement Caution No Comparator Data

Application Scenarios for 5-Benzyl-1,2,4-triazolidin-3-one Based on Available Evidence


Proprietary In-House Screening Library Expansion

Given the complete absence of published comparator-based evidence, the only justifiable procurement scenario for 5-benzyl-1,2,4-triazolidin-3-one is as a diversity element in an internal, proprietary screening library. Its structural features—a saturated triazolidinone core with a benzyl substituent—offer a distinct chemotype compared to aromatic triazolones or thiazolidinediones that are more commonly represented in commercial libraries. However, this recommendation is based solely on chemotype uniqueness rather than any demonstrated superiority over analogs, and the compound should be treated as an uncharacterized entity requiring full in-house analytical and biological validation before use in any decision-making assay.

Medicinal Chemistry Scaffold Exploration with Full Analytical Characterization

For medicinal chemistry programs exploring novel chemotypes, 5-benzyl-1,2,4-triazolidin-3-one may serve as a starting scaffold for structure-activity relationship (SAR) exploration, provided that procurement includes rigorous in-house QC (NMR, HPLC-MS, melting point) to confirm identity and purity, given the known ring-chain isomerism susceptibility of this scaffold class [1]. The compound's predicted properties (MW: 177.2, cLogP: ~1.2, HBD: 2, HBA: 2) place it within favorable lead-like chemical space, but this is a computational prediction, not an experimentally verified advantage.

Synthetic Methodology Development and Derivatization Studies

The 1,2,4-triazolidin-3-one scaffold is known to undergo oxidative rearrangement to triazolin-3-ones upon treatment with potassium permanganate [1]. This reactivity presents a synthetic opportunity for generating 1,2,4-triazol-3-one libraries from the parent triazolidin-3-one. Researchers focused on synthetic methodology may find value in 5-benzyl-1,2,4-triazolidin-3-one as a substrate for studying this oxidative transformation, as the benzyl group provides a UV-active chromophore for reaction monitoring and is less prone to side reactions compared to electron-rich or electron-poor aryl substituents. However, direct comparative rate data versus other substituents is not available.

Quote Request

Request a Quote for 5-Benzyl-1,2,4-triazolidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.